DP2 Agonist Potency in Eosinophils
In a direct head-to-head comparison using human eosinophils isolated from whole blood, 15R-PGD2 stimulated CD11b expression (a marker of eosinophil activation) with an EC50 of 0.5 ± 0.1 nM, which is approximately equipotent to 15R-methyl-PGD2 (EC50 0.5 ± 0.25 nM) and numerically more potent than PGD2 itself (EC50 1.2 ± 0.5 nM), though the difference versus PGD2 did not reach statistical significance in this assay [1]. This establishes that the unmodified 15(R)-epimer retains full DP2 agonist activity comparable to the methylated analog, while avoiding the confounding DP1-mediated cAMP elevation characteristic of PGD2.
| Evidence Dimension | DP2 receptor-mediated CD11b expression in human eosinophils (EC50) |
|---|---|
| Target Compound Data | 0.5 ± 0.1 nM (15R-PGD2) |
| Comparator Or Baseline | PGD2: 1.2 ± 0.5 nM; 15R-methyl-PGD2: 0.5 ± 0.25 nM |
| Quantified Difference | 15R-PGD2 is approximately 2.4-fold more potent than PGD2 (1.2 / 0.5), though difference is non-significant |
| Conditions | Human eosinophils in whole blood after plasma removal; CD11b expression measured by flow cytometry |
Why This Matters
15R-PGD2 delivers DP2 activation equivalent to the gold-standard methyl analog but as a native isoprostane, enabling studies of endogenous signaling while avoiding off-target DP1 effects.
- [1] Cossette C, Walsh SE, Kim S, Lee GJ, Lawson JA, Bellone S, Rokach J, Powell WS. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils. J Pharmacol Exp Ther. 2007;320(1):173-179. Abstract, Figure 2A. View Source
